molecular formula C20H21N3O2 B7703296 N-(3-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(3-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7703296
M. Wt: 335.4 g/mol
InChI Key: RKPKIMSDIQHACT-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide: is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a butanamide group attached to an oxadiazole ring, which is further substituted with 3-methylphenyl groups.

Properties

IUPAC Name

N-(3-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14-6-3-8-16(12-14)20-22-19(25-23-20)11-5-10-18(24)21-17-9-4-7-15(2)13-17/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPKIMSDIQHACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution with 3-Methylphenyl Groups: The oxadiazole ring is then substituted with 3-methylphenyl groups using electrophilic aromatic substitution reactions.

    Attachment of the Butanamide Group: The final step involves the attachment of the butanamide group to the oxadiazole ring, which can be achieved through amide bond formation reactions using reagents like carbodiimides or coupling agents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique reactivity and stability.

Biology:

  • Potential applications in the development of bioactive molecules.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential therapeutic properties.
  • Possible use in drug development for various diseases.

Industry:

  • Used in the synthesis of specialty chemicals.
  • Potential applications in materials science for the development of novel materials.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

  • N-(3-methylphenyl)-3-nitrobenzamide
  • N-(3-methylphenyl)-2-(((2-(3-nitrobenzylidene)hydrazino)(oxo)ac)amino)benzamide
  • N-methyl-N-(3-methylphenyl)-N’-(1-naphthyl)urea

Uniqueness:

  • The presence of the oxadiazole ring and the specific substitution pattern make N-(3-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide unique.
  • Its reactivity and stability are distinct compared to other similar compounds.
  • The combination of the butanamide group with the oxadiazole ring provides unique chemical and biological properties.

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